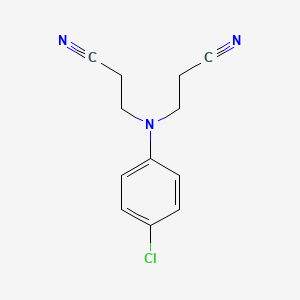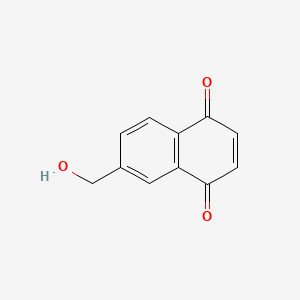
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 . This compound is a derivative of anthracene, characterized by the presence of methoxy groups and a methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetone and petroleum ether, with the reaction mixture being precipitated in a refrigerator to form a solid product.
Purification: The product is purified through recrystallization, typically using solvents such as ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-9,10-dimethoxy-1,4-ethanoanthracene: Similar in structure but lacks the methyl group.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups.
Eigenschaften
CAS-Nummer |
75102-21-5 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3,10-dimethoxy-13-methyltetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-11-10-12-8-9-13(11)17-16(12)18(20-2)14-6-4-5-7-15(14)19(17)21-3/h4-7,10,12-13H,8-9H2,1-3H3 |
InChI-Schlüssel |
WKIIIMNFGRQKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CCC1C3=C(C4=CC=CC=C4C(=C23)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


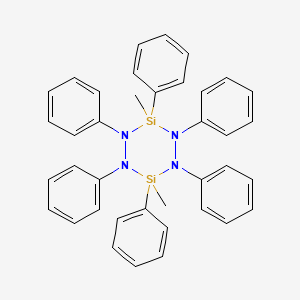
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

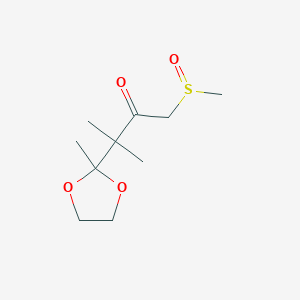
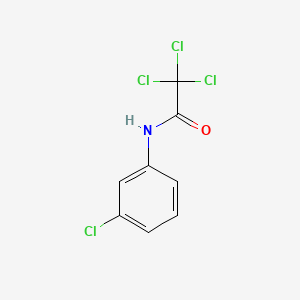


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)

